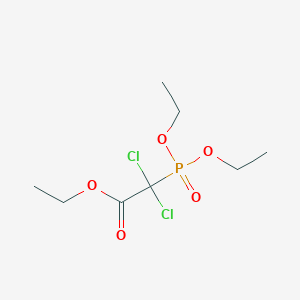
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Overview
Description
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, commonly known as m-hydroxybenzoate, is an important organic compound with a range of applications in the scientific and industrial fields. It is a derivative of phenylacetic acid and is used as an intermediate in the synthesis of various important compounds. As a result, it is of great interest to scientists and researchers for its potential applications in the synthesis of pharmaceuticals, cosmetics, and other compounds.
Scientific Research Applications
Synthesis and Characterization
- Methyl 2-(4-methoxyphenyl)-2-oxoacetate was synthesized from the ascidian Polycarpa aurata, demonstrating the method's efficiency in producing α-keto esters with better yield compared to other methods (Zhou Hua-feng, 2007).
Structural Analysis and Spectroscopy
- Spectral analyses and crystal structures of methyl 2-(1-benzyl-4-phenyl-1 H -1,2,3-triazol-5-yl)-2-oxoacetate were investigated, providing insights into the compound's molecular structure and stability (M. N. Ahmed et al., 2016).
Biologically Active Compounds
- In the study of marine fungus Penicillium griseofulvum, compounds structurally related to methyl 2-(4-hydroxyphenyl)-2-oxoacetate showed potential cytotoxicity against cancer cell lines, highlighting their potential in medical research (Ya-Nan Wang et al., 2009).
Chemical Synthesis
- A process for the synthesis of methyl 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxoacetate was described, underlining its utility in multicomponent enol-Ugi condensation, an important reaction in organic synthesis (A. G. Neo et al., 2016).
Lipid Peroxidation Product Analysis
- The compound 4-Hydroxy-2-nonenal (HNE), structurally similar to this compound, is significant in studies of lipid peroxidation and cytotoxicity, providing a model for studying oxidative stress-related cellular damage (C. Spickett, 2013).
Biological Activity Screening
- Related compounds of this compound, such as 5-oxo-4,5-dihydro-1H-pyrroles derivatives, were synthesized and screened for potential biological activities, indicating the broader scope of such derivatives in medicinal chemistry (A. Souldozi et al., 2010).
Enzyme Inhibitory Activities
- A study on a marine algicolous fungus Aspergillus sp. SCSIO 41304 revealed that compounds related to this compound exhibited inhibitory activities against acetylcholinesterase (AChE) and pancreatic lipase (PL), demonstrating potential therapeutic applications (Xin Qi et al., 2021).
Organic Synthesis Application
- The preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through Grignard Reaction, a process involving a compound structurally similar to this compound, underlines its application in the synthesis of drug intermediates (W. Min, 2015).
Allosteric Modifiers of Hemoglobin
- Research on allosteric modifiers of hemoglobin identified compounds with structures akin to this compound, indicating their potential in treating conditions requiring enhanced oxygen supply (R. Randad et al., 1991).
Fluorescence Binding with Bovine Serum Albumin
- The synthesis of p-hydroxycinnamic acid derivatives and their interaction with bovine serum albumin (BSA) was investigated, relevant due to structural similarities with this compound. This research contributes to our understanding of protein-ligand interactions (Fa-Yan Meng et al., 2012).
Anti-Inflammatory Evaluation
- 1,2,4 Triazole Derivatives, structurally related to this compound, were synthesized and evaluated for anti-inflammatory activities, contributing to the development of novel therapeutic agents (M. Virmani & S. Hussain, 2014).
Anion Sensors Development
- The development of novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups, with structures similar to this compound, showcased their application in detecting anions like fluoride, beneficial in environmental monitoring (Jiantao Ma et al., 2013).
Carbon-14 Labeled Synthesis
- The synthesis of carbon-14 labeled methyl 2‐chloro‐2‐oxoacetate, an oxalyl chloride equivalent, demonstrates the potential of compounds like this compound in radiochemical labeling, crucial for tracking biochemical processes (R. Burrell et al., 2009).
Metabolism of Bisphenol A
- A study on the bacterial metabolism of Bisphenol A, involving compounds similar to this compound, reveals insights into the biodegradation pathways of industrial chemicals, important for environmental remediation (J. Spivack et al., 1994).
properties
IUPAC Name |
methyl 2-(4-hydroxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOFACMTVIGUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068083 | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38250-16-7 | |
| Record name | Methyl 4-hydroxy-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38250-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-hydroxy-alpha-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038250167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-hydroxy-α-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















